N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide
Description
N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a hydroxybutenamide moiety, which contribute to its distinct chemical properties.
Properties
CAS No. |
62004-06-2 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(15)8(6-13)11(16)14-10-5-3-2-4-9(10)12/h2-5,15H,1H3,(H,14,16) |
InChI Key |
FVIFMNWIOWSRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzonitrile with appropriate reagents to introduce the cyano and hydroxybutenamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and cyano-containing compounds. Examples include:
- 2-Chlorobenzonitrile
- 2-Cyano-3-hydroxybut-2-enamide
- N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide
Uniqueness
N-(2-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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